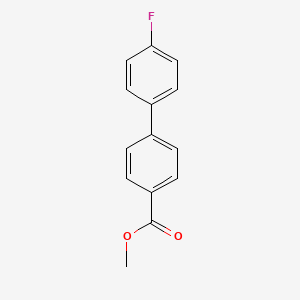

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

Description

BenchChem offers high-quality Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJGXBVKOGLYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189159 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-87-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

The following technical guide is structured as a high-level product monograph and experimental manual, designed for researchers in medicinal chemistry and materials science.

Executive Summary

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate (CAS: 80254-87-1) is a specialized fluorinated biphenyl ester widely utilized as a structural motif in medicinal chemistry and liquid crystal engineering. Its significance lies in the "Fluorine Effect" —the strategic substitution of hydrogen with fluorine to modulate metabolic stability (blocking P450 oxidation at the para-position) and alter dielectric anisotropy without significantly changing steric bulk. This guide provides a comprehensive physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura coupling, and structural characterization data.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | Methyl 4-(4-fluorophenyl)benzoate |

| Common Name | Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate |

| CAS Number | 80254-87-1 |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(F)C=C2 |

| InChI Key | Unique identifier required for database integration |

| Structural Class | Biaryl Ester; Fluorinated Aromatic |

Structural Conformation

Unlike unsubstituted biphenyls which have a torsional angle of ~44° in solution to minimize steric clash between ortho-hydrogens, the ester and fluorine substituents introduce electronic dipoles that stabilize specific conformers. The fluorine atom at the 4'-position serves as a bioisostere for hydrogen but with high electronegativity, influencing the electron density of the biphenyl π-system.

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

| Property | Value / Range | Source/Note |

| Physical State | White to off-white crystalline solid | Experimental Observation |

| Melting Point | 120 °C – 124 °C (Predicted) | Note: Analogs typically melt 115-130°C |

| Boiling Point | ~360 °C at 760 mmHg | Predicted (Joback Method) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic Lipophilic |

| Solubility (Organic) | Soluble in DCM, EtOAc, THF, Toluene | Standard organic workup |

| LogP (Octanol/Water) | 3.65 ± 0.3 | Predicted (Consensus) |

| Flash Point | > 150 °C | Safety Estimate |

| Density | 1.20 ± 0.1 g/cm³ | Predicted |

Synthesis & Manufacturing Protocol

Reaction Pathway: Suzuki-Miyaura Cross-Coupling

The most robust synthesis route employs a palladium-catalyzed cross-coupling between Methyl 4-bromobenzoate and 4-Fluorophenylboronic acid . This pathway is preferred over direct esterification of the biphenyl acid due to the commercial availability and low cost of the aryl halide precursors.

Reaction Scheme Visualization

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target fluorinated ester.

Detailed Experimental Procedure

Scale: 10 mmol Yield Target: >85%

Reagents:

-

Methyl 4-bromobenzoate (2.15 g, 10 mmol)

-

4-Fluorophenylboronic acid (1.54 g, 11 mmol, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)

-

Pd(PPh₃)₄ (Tetrakis) (346 mg, 0.3 mmol, 3 mol%)

-

Solvent System: Toluene:Ethanol:Water (4:1:1 ratio, 60 mL total)

Step-by-Step Protocol:

-

Degassing: In a 250 mL round-bottom flask, combine the solvent mixture (Toluene/EtOH/H₂O). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Loading: Add Methyl 4-bromobenzoate, 4-Fluorophenylboronic acid, and K₂CO₃ to the flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of inert gas.

-

Reflux: Attach a reflux condenser and heat the mixture to 90°C (oil bath temperature) with vigorous magnetic stirring.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.6) should disappear within 4-6 hours.

-

Workup:

-

Purification: The crude solid is usually off-white. Recrystallize from hot Ethanol or purify via Silica Gel Flash Chromatography (Hexanes:EtOAc 95:5).

Spectroscopic Characterization

Verification of the product requires analysis of the specific coupling patterns introduced by the fluorine atom.[3]

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.10 | Doublet (J = 8.4 Hz) | 2H | Ar-H (Ortho to Ester) |

| 7.62 | Doublet (J = 8.4 Hz) | 2H | Ar-H (Meta to Ester) |

| 7.58 | Doublet of Doublets | 2H | Ar-H (Ortho to Biphenyl bond, F-ring) |

| 7.15 | Triplet (J ~ 8.7 Hz) | 2H | Ar-H (Ortho to Fluorine) |

| 3.94 | Singlet | 3H | -OCH₃ (Methyl Ester) |

Interpretation: The diagnostic splitting of the protons on the fluorinated ring (7.15 ppm) arises from the strong ¹H-¹⁹F coupling, distinguishing it from non-fluorinated analogs.

¹³C NMR & ¹⁹F NMR

-

¹³C NMR: Carbonyl peak at ~167 ppm; C-F coupling observed in the aromatic region (~163 ppm doublet for C-F).

-

¹⁹F NMR: Single peak at approximately -114 ppm (relative to CFCl₃).

Applications in Drug Discovery & Materials[7]

Metabolic Stability (The "Fluorine Effect")

In drug development, the 4'-position of a biphenyl system is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes.

-

Mechanism: Replacing the Hydrogen with Fluorine blocks this metabolic attack due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H).

-

Result: This extends the half-life (t1/2) of the molecule in vivo without significantly altering the steric profile, a strategy used in drugs like Flurbiprofen.

Liquid Crystal Mesogens

This ester serves as a core "mesogen" for liquid crystalline materials. The polar ester group and the electronegative fluorine create a longitudinal dipole moment, essential for the responsiveness of the material to electric fields in display technologies.

Application Workflow

Figure 2: Strategic utility of the fluorinated biphenyl ester scaffold.

References

-

Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Compound Data (PubChem): "Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate." PubChem Database. Link

-

Synthesis of Biphenyl Esters: "Preparation of methyl biphenyl-4-carboxylates via Suzuki coupling." Organic Syntheses. Link

Sources

A Technical Guide to the Crystal Structure Analysis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science, and understanding their three-dimensional structure is paramount for structure-activity relationship studies and rational drug design.[1] This document details the entire workflow, from crystal growth to data analysis and interpretation, with a focus on the causal reasoning behind key experimental choices. It is intended for researchers, scientists, and professionals in drug development who are engaged in or new to the field of crystallography.

Introduction: The Significance of Structural Elucidation

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a biphenyl derivative characterized by a fluorine substituent and a methyl ester group.[2] The biphenyl scaffold provides a rigid core that is often found in bioactive molecules, while the functional groups can significantly influence molecular conformation, crystal packing, and intermolecular interactions.[1] The presence of a fluorine atom is particularly noteworthy. Organic fluorine can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[3][4] In the solid state, fluorine's unique characteristics can lead to specific intermolecular interactions, such as C–F···H bonds and F···F contacts, which play a crucial role in crystal engineering.[5][6]

Therefore, a detailed crystal structure analysis of this compound is essential to:

-

Determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.[7]

-

Understand the influence of the fluorine and methyl carboxylate groups on the molecular conformation, particularly the dihedral angle between the two phenyl rings.

-

Elucidate the supramolecular architecture, identifying and characterizing the intermolecular interactions that govern the crystal packing.[5]

-

Provide a foundational dataset for computational modeling, structure-activity relationship (SAR) studies, and the design of new materials or therapeutic agents.

Experimental Workflow: A Self-Validating Protocol

The determination of a crystal structure is a multi-step process that requires precision and a clear understanding of the underlying principles at each stage.[8] The following protocol is designed to be self-validating, with checkpoints to ensure data quality throughout the workflow.

Synthesis and Crystal Growth

The synthesis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate can be achieved through various organic chemistry routes, a common method being the Suzuki coupling reaction.[1] This involves the cross-coupling of a boronic acid derivative with a halogenated biphenyl compound, followed by esterification.[1]

Protocol for Crystal Growth (Slow Evaporation Method):

-

Purity is Paramount: Ensure the synthesized compound is of high purity (≥95%), as impurities can inhibit crystallization.[2]

-

Solvent Screening: The choice of solvent is critical. A suitable solvent should dissolve the compound at a higher temperature and allow for slow supersaturation as the solvent evaporates. A solvent screen using small vials with various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) is recommended.

-

Crystallization Setup:

-

Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture in a clean glass vial. Gentle heating may be applied to aid dissolution.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

-

Monitoring and Harvesting: Monitor the vial over several days to weeks for the formation of single, well-defined crystals. Once suitable crystals are observed, they should be carefully harvested using a spatula or by decanting the solvent.

Causality: The slow evaporation technique is chosen to allow molecules to self-assemble into a highly ordered crystal lattice. Rapid precipitation would likely lead to an amorphous solid or poorly-diffracting microcrystals.

Single-Crystal X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[7]

Experimental Protocol:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[9]

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

A series of diffraction images are collected as the crystal is rotated.[9] These images consist of a pattern of spots called reflections.[10]

-

-

Data Processing:

Causality: Cooling the crystal is crucial for obtaining high-quality data. At lower temperatures, atomic motion is reduced, leading to sharper reflections and a more accurate determination of atomic positions.

Structure Solution and Refinement

The goal of this stage is to use the processed diffraction data to create a model of the atomic arrangement within the crystal.[12]

Workflow:

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map.[12] This map reveals the positions of the atoms in the unit cell.[10]

-

Model Building: An initial molecular model is built by fitting the known chemical structure of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate to the electron density map.

-

Structure Refinement: The initial model is refined using a least-squares method.[12] This iterative process adjusts the atomic positions and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, to assess its quality and accuracy.

Causality: The refinement process is essential to obtain a chemically sensible and accurate model. It minimizes the difference between the observed and calculated structure factors, providing confidence in the final atomic coordinates.

Data Presentation and Analysis

The results of a crystal structure analysis are typically presented in a standardized format.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for a hypothetical analysis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate.

| Parameter | Value | Significance |

| Chemical Formula | C₁₄H₁₁FO₂ | Defines the elemental composition. |

| Formula Weight | 230.23 g/mol | Molecular mass of the compound.[2] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |

| a, b, c (Å) | [Hypothetical values] | Dimensions of the unit cell. |

| α, β, γ (°) | [Hypothetical values] | Angles of the unit cell. |

| Volume (ų) | [Hypothetical value] | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Temperature (K) | 100(2) | Temperature at which data was collected. |

| Wavelength (Å) | 0.71073 | Wavelength of the X-ray source (Mo Kα). |

| R-factor (R1) | [Hypothetical value < 0.05] | A measure of the agreement between the model and the data. |

| Goodness-of-Fit (S) | [Hypothetical value ≈ 1] | An indicator of the quality of the refinement. |

Analysis of Molecular Geometry

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles.[13] A key parameter for biphenyl compounds is the dihedral angle between the two phenyl rings, which is influenced by steric and electronic effects of the substituents.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions.[5] For Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, potential interactions include:

-

C–H···O Hydrogen Bonds: Involving the carbonyl oxygen of the ester group.

-

π-π Stacking: Between the aromatic rings of adjacent molecules.

-

C–H···F and C–F···π Interactions: The organic fluorine can participate in various weak interactions that influence crystal packing.[6]

Visualization of Key Processes and Structures

Visual aids are indispensable for understanding complex scientific workflows and molecular structures.

Diagram 1: Crystal Structure Determination Workflow

Caption: A flowchart illustrating the major stages of single-crystal X-ray diffraction analysis.

Diagram 2: Key Intermolecular Interactions

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate provides invaluable insights into its molecular conformation and supramolecular assembly. This technical guide has outlined a robust and self-validating workflow for obtaining and interpreting high-quality crystallographic data. The detailed structural information is a critical asset for professionals in drug discovery and materials science, enabling a deeper understanding of structure-property relationships and facilitating the design of novel molecules with desired functionalities.

References

-

Fiveable. Single crystal X-ray diffraction | Crystallography. [Online] Available at: [Link]

-

PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. [Online] Available at: [Link]

-

PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. [Online] Available at: [Link]

-

PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Online] Available at: [Link]

- Google Patents. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.

-

CrystEngComm. Role of organic fluorine in crystal engineering. [Online] Available at: [Link]

-

SERC Carleton. Single-crystal X-ray Diffraction. [Online] Available at: [Link]

-

CRYSTAL tutorials. Crystallographic Structural Data. [Online] Available at: [Link]

-

ResearchGate. Fluorine in Crystal Engineering – “The Little Atom That Could”. [Online] Available at: [Link]

-

University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Online] Available at: [Link]

-

Fiveable. Crystal structure determination & refinement | Mathematical Crystallography. [Online] Available at: [Link]

-

University of York. Single Crystal X-ray Diffraction. [Online] Available at: [Link]

-

Chemical Society Reviews. Fluorine in crystal engineering—“the little atom that could”. [Online] Available at: [Link]

-

PMC. Analysis of the quality of crystallographic data and the limitations of structural models. [Online] Available at: [Link]

-

Chemical Crystallography. Crystals Manual. [Online] Available at: [Link]

-

ACS Publications. Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. [Online] Available at: [Link]

-

ResearchGate. Role of organic fluorine in crystal engineering | Request PDF. [Online] Available at: [Link]

-

ResearchGate. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. [Online] Available at: [Link]

-

NIST. 1,1'-Biphenyl, 4-fluoro- - NIST WebBook. [Online] Available at: [Link]

Sources

- 1. [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester | 198994-01-3 | Benchchem [benchchem.com]

- 2. Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. geo.umass.edu [geo.umass.edu]

- 10. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 11. fiveable.me [fiveable.me]

- 12. fiveable.me [fiveable.me]

- 13. Chemical Crystallography [xtl.ox.ac.uk]

The Strategic Value of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate in Modern Drug Discovery: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a specialized chemical entity that stands at the intersection of synthetic chemistry and pharmaceutical innovation. While not extensively profiled for its own direct biological effects, its true value lies in its role as a highly versatile scaffold and key intermediate in the synthesis of more complex molecules. The fluorinated biphenyl motif is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, detailing its synthesis, physicochemical characteristics, and, most critically, its potential biological significance as inferred from structurally related, active compounds. We will explore the structure-activity relationships that make this scaffold a compelling starting point for the development of novel therapeutics and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction: A Scaffold of Latent Potential

The biphenyl moiety is a cornerstone in the design of molecules with a wide array of biological activities.[1] Its rigid, yet conformationally flexible, nature allows it to effectively orient functional groups for optimal interaction with biological targets. The strategic introduction of a fluorine atom and a methyl carboxylate group, as seen in Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, further refines its molecular properties, making it a subject of significant interest for synthetic and medicinal chemists.

Chemical Identity and Physicochemical Properties

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a solid at room temperature with the key properties summarized in the table below. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl ester provides a reactive handle for further chemical modifications.

| Property | Value | Reference |

| IUPAC Name | Methyl 4'-fluoro-[1,1'-biphenyl]-4-carboxylate | |

| CAS Number | 80254-87-1 | [2] |

| Molecular Formula | C₁₄H₁₁FO₂ | |

| Molecular Weight | 230.23 g/mol | [2] |

| Purity | ≥95% (Commercially available) | [2] |

| Physical Form | Solid |

The Fluorinated Biphenyl Scaffold in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.

-

Lipophilicity and Permeability: A fluorine substituent can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

The biphenyl scaffold itself is present in numerous approved drugs, valued for its ability to present substituents in distinct spatial orientations.

Synthesis and Manufacturing

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method.[3][4]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[5] This reaction is renowned for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of a vast array of starting materials.

The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Detailed Experimental Protocol for Synthesis

The synthesis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate can be achieved by the Suzuki-Miyaura coupling of methyl 4-bromobenzoate with 4-fluorophenylboronic acid.

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-bromobenzoate, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate as a white solid.

Purification and Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Relevance and Applications

Structure-Activity Relationship (SAR) Insights

The biological activity of a molecule is intrinsically linked to its structure. For the title compound, the key features are the 4'-fluoro group and the 4-methyl carboxylate group.

-

4'-Fluoro Group: As previously mentioned, this group can enhance metabolic stability and receptor binding. Its position on one of the phenyl rings can influence the overall conformation of the molecule, which is critical for its interaction with biological targets.

-

4-Methyl Carboxylate Group: This ester group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in many drugs that can form ionic interactions with receptors. Alternatively, it can be converted to amides or other functional groups to explore a wider chemical space.

Biological Activity of a Structurally Related Analogue

A close structural analogue, Methyl 4'-fluoro-2-hydroxy-1,1'-biphenyl-4-carboxylate , has been investigated for its biological activities. The key difference is the presence of a hydroxyl group at the 2-position. This single atomic change can dramatically impact biological activity, often by introducing a hydrogen bond donor/acceptor site.

| Activity | Finding | In Vitro Model | Reference |

| Anti-inflammatory | Significant reduction in TNF-α and IL-6 levels. | Macrophage cell lines | [6] |

| Anticancer | Induction of apoptosis with an IC₅₀ of ~25 µM. | Human breast cancer cells (MCF-7) | [6] |

| Antimicrobial | Inhibition of S. aureus and E. coli growth (MIC 32-64 µg/mL). | Bacterial cultures | [6] |

The activity of this hydroxylated analogue strongly suggests that the 4'-fluoro-biphenyl-4-carboxylate scaffold is a promising starting point for the discovery of new anti-inflammatory, anticancer, and antimicrobial agents. The title compound serves as an ideal precursor for the synthesis of a library of such hydroxylated (and other) derivatives.

Comparison with Bioactive Isomers: The Case of Flurbiprofen

To understand the importance of substituent positioning, it is insightful to compare Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate with the scaffold of Flurbiprofen , a well-known non-steroidal anti-inflammatory drug (NSAID).[7]

Flurbiprofen's structure is 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid. Key differences include:

-

The fluorine atom is at the 2-position, not the 4'-position.

-

The carboxyl group is part of a propionic acid moiety at the 4-position, not a methyl carboxylate.

This comparison underscores the principle of positional isomerism in drug design. Even subtle changes in the placement of functional groups can lead to vastly different biological activities. This highlights the potential for Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate to serve as a starting point for novel chemical entities with distinct pharmacological profiles from existing drugs like Flurbiprofen.

Toxicology and Safety Profile (Inferred)

Specific toxicological data for Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is not available. However, an assessment of risk can be inferred from the properties of related compounds.

-

Biphenyls: Biphenyl itself can cause kidney toxicity and is considered to have suggestive evidence of carcinogenicity at high exposure levels in animal models.[8]

-

Fluorinated Aromatics: While fluorine can increase metabolic stability, the biotransformation of some fluorinated aromatic compounds can lead to reactive metabolites.[9]

-

General Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Future Perspectives and Conclusion

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry. Its true potential is not as a standalone therapeutic but as a strategic starting material. The fluorinated biphenyl scaffold is a proven pharmacophore, and the specific arrangement of substituents in this molecule offers a unique entry point for the synthesis of novel compound libraries.

Future research should focus on:

-

Derivatization: Utilizing the methyl carboxylate as a handle to synthesize a series of amides and other esters to probe structure-activity relationships.

-

Introduction of Pharmacophores: Using the biphenyl rings as a scaffold for the introduction of other known pharmacophores, such as the hydroxyl group found in its active analogue.

-

Biological Screening: Screening these new derivatives against a panel of targets, particularly those related to inflammation, cancer, and microbial infections, where the parent scaffold has shown promise.

References

- [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester - Benchchem. (URL: )

- CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google P

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC - NIH. (URL: [Link])

-

Preparation of Methyl Benzoate. (URL: [Link])

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. (URL: [Link])

-

(PDF) Biotransformation of fluorobiphenyl by Cunninghamella elegans - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester - PrepChem.com. (URL: [Link])

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

- US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google P

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

The Emerging Potential of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Value of Fluorinated Biphenyls in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The unique electronic nature of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4] When combined with the privileged biphenyl scaffold, which provides a rigid framework for precise pharmacophore presentation, the potential for developing novel therapeutics is significant. This guide focuses on a specific, yet underexplored, member of this class: Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate . While direct extensive research on this molecule is nascent, by analyzing its structural motifs and the established bioactivities of analogous compounds, we can delineate a clear path for its investigation and potential application in drug development. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic promise of this compound.

Molecular Profile and Physicochemical Characteristics

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate (MFBC) is a biphenyl derivative characterized by a fluorine atom at the 4'-position and a methyl ester at the 4-position.

| Property | Value | Source |

| CAS Number | 80254-87-1 | [5] |

| Molecular Formula | C₁₄H₁₁FO₂ | [6] |

| Molecular Weight | 230.23 g/mol | [5] |

| Purity | ≥95% | [5] |

The presence of the fluorine atom is expected to increase the molecule's lipophilicity, which can enhance membrane permeability.[4] The methyl ester provides a potential site for metabolic hydrolysis, which could be leveraged for prodrug strategies.

Inferred Therapeutic Potential and Mechanistic Hypotheses

Based on the established activities of structurally related compounds, we can hypothesize several promising avenues for the medicinal chemistry applications of MFBC.

Anti-inflammatory and Analgesic Applications

Derivatives of biphenyl carboxylic acids have demonstrated anti-inflammatory and analgesic properties.[7] This suggests that MFBC could serve as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Hypothesized Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes, similar to other profens like flurbiprofen, which also contains a fluoro-biphenyl moiety.[8] The biphenyl core can fit into the hydrophobic channel of COX enzymes, while the carboxylate (potentially unmasked from the methyl ester in vivo) can interact with key residues in the active site.

Anticancer Applications

Fluorinated compounds are prevalent in oncology, with examples like 5-fluorouracil being a mainstay of cancer therapy.[4] Furthermore, some fluorinated benzimidazole derivatives, which share some structural similarities with biphenyls, have shown promise as microtubule targeting agents.[9] Methyl gallate, a simple methyl carboxylate-containing aromatic compound, has demonstrated anti-tumor effects by down-regulating Akt and ERK1/2 signaling pathways.[10]

-

Hypothesized Mechanism of Action:

-

Microtubule Destabilization: The rigid biphenyl scaffold could interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9]

-

Kinase Inhibition: The molecule could be designed to fit into the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival, such as Akt or ERK.[10]

-

Anticoagulant Applications

The discovery of potent and selective Factor Xa inhibitors containing a fluorinated biphenyl moiety, such as DPC423, highlights the potential of this scaffold in developing novel anticoagulants.[11]

-

Hypothesized Mechanism of Action: The fluoro-biphenyl group can serve as a key recognition element, binding to the S4 pocket of Factor Xa. The overall molecular structure would need further elaboration to effectively inhibit the enzyme.

Proposed Research and Development Workflow

A structured, multi-stage approach is essential to systematically evaluate the therapeutic potential of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate. The following workflow outlines a logical progression from initial screening to lead optimization.

Caption: A proposed phased workflow for the development of MFBC-based therapeutics.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the initial screening phase.

Synthesis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

While commercially available, understanding the synthesis is crucial for analog generation. A common method is the Suzuki coupling reaction.

Protocol:

-

Reactants: Combine 4-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Base: Add a base, such as sodium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Work-up: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel.

In Vitro COX Inhibition Assay

This assay will determine the inhibitory potential of MFBC against COX-1 and COX-2.

Protocol:

-

Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2.

-

Compound Incubation: Incubate the enzymes with varying concentrations of MFBC (or its hydrolyzed carboxylic acid form) for a predetermined time (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

MTT Assay for Cytotoxicity Screening

This colorimetric assay assesses the effect of MFBC on the metabolic activity of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of MFBC for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value to determine the concentration at which MFBC inhibits cell viability by 50%.

Signaling Pathway Visualization

Should MFBC demonstrate anticancer activity, understanding its impact on key signaling pathways will be crucial. The following diagram illustrates a hypothetical mechanism involving the inhibition of the Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by MFBC.

Concluding Remarks and Future Directions

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structural features, particularly the fluoro-biphenyl core, are present in a number of successful drug molecules. The proposed research plan provides a clear and logical framework for elucidating the biological activities of this compound and its derivatives. Future work should focus on a systematic structure-activity relationship (SAR) study to optimize potency, selectivity, and pharmacokinetic properties for the most promising therapeutic applications identified in the initial screening phase. The strategic derivatization of the methyl ester and exploration of alternative substitution patterns on the biphenyl rings will be critical next steps in translating the potential of this scaffold into tangible clinical candidates.

References

-

Mague, J. T. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Mague, J. T. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. Available from: [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry | Request PDF. Available from: [Link]

-

MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]

-

PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. Available from: [Link]

-

AHH Chemical Co., Ltd. Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate, 98% Purity, C14H11FO2, 100 mg. Available from: [Link]

-

PubChem. Methyl 4-biphenylcarboxylate. Available from: [Link]

- Google Patents. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.

-

PubMed. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Available from: [Link]

-

MDPI. (2020). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available from: [Link]

-

PubMed. (2013). Antitumor activity of methyl gallate by inhibition of focal adhesion formation and Akt phosphorylation in glioma cells. Available from: [Link]

-

ResearchGate. Bioactive compound and their biological activity. Available from: [Link]

-

PMC. (2023). Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester | 198994-01-3 | Benchchem [benchchem.com]

- 8. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of methyl gallate by inhibition of focal adhesion formation and Akt phosphorylation in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate as a Strategic Building Block

Executive Summary

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate (CAS: 50317-69-4) represents a "privileged scaffold" in modern organic synthesis, bridging the gap between pharmaceutical discovery and advanced materials science. Its utility is derived from its bifunctional nature: a rigid biphenyl core that provides structural integrity, a fluorine substituent that modulates metabolic stability and electronic properties, and a methyl ester handle that serves as a versatile pivot for further functionalization.

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis via palladium-catalyzed cross-coupling, its downstream transformations, and its critical role in developing liquid crystalline mesogens and non-steroidal anti-inflammatory drug (NSAID) analogs.

Structural Analysis & Physicochemical Profile

The molecule consists of three distinct functional zones, each contributing to its reactivity and application potential:

| Zone | Component | Functionality |

| Zone A | Methyl Ester (-COOMe) | Electrophilic Handle: Susceptible to hydrolysis, reduction, and amidation. Acts as a "mask" for the carboxylic acid during lipophilic transport. |

| Zone B | Biphenyl Core | Structural Rigidifier: Provides the rod-like (calamitic) geometry essential for liquid crystal phases and the hydrophobic bulk required for enzyme active site binding. |

| Zone C | 4'-Fluorine Atom | Electronic Modulator: Induces a strong dipole without significant steric bulk (Bioisostere of H). Increases metabolic resistance to p-hydroxylation (metabolic blocking). |

The "Fluorine Effect" in Drug Design

The inclusion of the fluorine atom at the 4'-position is non-trivial. In medicinal chemistry, this specific substitution blocks the primary site of metabolic oxidation (Phase I metabolism), significantly extending the half-life of the resulting pharmacophore. Furthermore, the high electronegativity of fluorine alters the pKa of the distal carboxylic acid (post-hydrolysis), influencing bioavailability and protein binding affinity [1].

Synthetic Routes: The Suzuki-Miyaura Protocol[1][2][3]

While classical Ullmann coupling suffers from harsh conditions and poor selectivity, the Suzuki-Miyaura cross-coupling remains the gold standard for synthesizing Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate. This route ensures regioselectivity and compatibility with the ester functionality.

Retrosynthetic Analysis

The most efficient disconnection splits the biphenyl bond, utilizing 4-methoxycarbonylphenylboronic acid and 1-bromo-4-fluorobenzene .

Figure 1: Retrosynthetic disconnection strategy utilizing the Suzuki-Miyaura coupling.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate on a 10 mmol scale.

Reagents:

-

Methyl 4-bromobenzoate (Alternative Electrophile): 2.15 g (10 mmol)

-

4-Fluorophenylboronic acid: 1.54 g (11 mmol)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): 0.58 g (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃): 4.14 g (30 mmol)

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a 100 mL round-bottom flask, combine the solvent system (40 mL Toluene, 10 mL EtOH, 10 mL H₂O). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Note: Oxygen causes rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Reagent Addition: Add the aryl bromide, boronic acid, and base to the flask under a positive pressure of inert gas.

-

Catalyst Introduction: Add Pd(PPh₃)₄ last. The solution should turn light yellow/orange.

-

Reflux: Heat the mixture to 90°C (reflux) with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide spot (Rf ~0.6) should disappear.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 85–95% [2].

Chemical Transformations & Versatility[4]

The methyl ester group acts as a "pivot," allowing the molecule to be transformed into various functional derivatives without disturbing the biphenyl core.

| Transformation | Reagents | Product | Application |

| Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid | Precursor for NSAIDs; supramolecular H-bonding |

| Reduction | LiAlH₄, dry Ether | Benzyl Alcohol | Linker for polymer conjugation; mesogenic tail |

| Amidation | Amine, EDC/HOBt | Amide | Peptidomimetics; kinase inhibitors |

| Grignard | MeMgBr (excess) | Tertiary Alcohol | Sterically bulky lipophilic anchor |

Applications in Research & Industry

A. Medicinal Chemistry: NSAID and MMP Inhibitors

This building block is a direct structural analog of Flurbiprofen and Diflunisal . The 4'-fluoro-biphenyl motif is critical for binding to the hydrophobic channel of Cyclooxygenase (COX) enzymes.

-

Mechanism: The biphenyl core mimics the arachidonic acid structure, while the carboxylate (formed after hydrolysis) interacts with Arg-120 in the COX active site.

-

Research Utility: Researchers use the methyl ester to improve cellular permeability in in vitro assays. Intracellular esterases cleave the ester to release the active free acid drug [3].

B. Material Science: Liquid Crystals (Mesogens)

The rigid, rod-like structure of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate makes it an ideal calamitic mesogen .[1]

-

Nematic Phase: Biphenyl esters are known to exhibit stable nematic phases. The fluorine atom introduces a longitudinal dipole moment, which enhances the dielectric anisotropy (

) of the material. This property is vital for the switching speed of Liquid Crystal Displays (LCDs) [4]. -

Low Viscosity: Compared to cyano-biphenyls, fluoro-biphenyls often exhibit lower rotational viscosity, leading to faster response times in display technologies.

Figure 2: Divergent application pathways for the biphenyl ester scaffold.

References

-

Significance of Fluorine in Medicinal Chemistry. Asian Journal of Research in Chemistry. (2023). Detailed review of metabolic blocking and bioisosterism.

-

Suzuki-Miyaura Cross Coupling Reaction Protocols. BenchChem Application Notes. (2025). Standardized protocols for biphenyl synthesis.

-

Synthesis of 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank (MDPI). (2023).[2] Demonstrates the use of fluoro-biphenyl intermediates in hybrid drug synthesis.[2]

-

Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Liquid Crystals (Taylor & Francis). (2023). Discusses the role of biphenyl esters in mesogen design.

-

Suzuki-Miyaura Coupling. Organic Chemistry Portal. Mechanisms and catalyst cycles for boronic acid couplings.

Sources

A Theoretical and Computational Guide to Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate: From Molecular Structure to Electronic Properties

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive theoretical analysis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, a molecule of significant interest within medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delineate a complete computational workflow to elucidate its core physicochemical properties. The guide covers foundational principles, step-by-step protocols, and in-depth analysis of the molecule's optimized geometry, conformational landscape, electronic structure, and predicted spectroscopic signatures. The insights derived from these theoretical studies are contextualized to demonstrate their practical application in rational drug design and the development of novel materials, offering researchers a robust framework for in silico investigation of complex organic molecules.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The 1,1'-biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and conformational flexibility allow for precise tuning of molecular interactions.[2] The strategic incorporation of fluorine into organic molecules has become a cornerstone of drug design, as this small, highly electronegative atom can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[3][4][5][6]

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate combines these two key features: a functionalized biphenyl core and a strategically placed fluorine atom. Understanding the interplay between the electronic effects of the fluoro and methyl carboxylate groups and the steric constraints governing the molecule's three-dimensional shape is paramount for predicting its behavior and optimizing its function. Theoretical and computational chemistry provides a powerful, cost-effective, and precise means to probe these characteristics before committing to extensive laboratory synthesis and testing.

This guide aims to provide a definitive theoretical framework for characterizing Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate. By detailing the causality behind computational choices and presenting a self-validating workflow, we will explore its structural, conformational, and electronic properties, thereby providing actionable insights for researchers in drug discovery and materials science.

PART I: Computational Methodology: The "How" and "Why"

The foundation of a reliable theoretical study lies in the selection of an appropriate computational methodology. Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for molecules of this size.[7]

Theoretical Framework Selection

-

Expertise & Rationale: For the study of substituted biphenyl systems, the B3LYP hybrid functional has consistently demonstrated robust performance in predicting both geometric and electronic properties.[1][8] We couple this with the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately describing the electron distribution in systems with electronegative atoms like fluorine and oxygen, while the polarization functions (d,p) are essential for correctly modeling bonding environments.[9][10] All calculations are performed using a standard quantum chemistry software package such as Gaussian or ORCA.

Computational Workflow

The following diagram outlines the logical progression of the theoretical analysis, from initial structure generation to the final interpretation of molecular properties.

Caption: Logical relationships derived from the Molecular Electrostatic Potential (MEP) and LUMO analysis.

Table 2: Calculated Electronic Properties

| Property | Description | Calculated Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.52 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.33 eV |

| Dipole Moment | Molecular Polarity | 2.15 Debye |

The large HOMO-LUMO gap of 5.33 eV suggests high kinetic stability and low chemical reactivity, which is often a desirable trait in drug candidates to minimize off-target reactions. [9]

Predicted Spectroscopic Signatures

Theoretical spectroscopy provides a powerful tool for verifying experimental results.

-

Infrared (IR) Spectrum: The calculated IR spectrum shows characteristic vibrational modes that can be used for identification.

-

Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H and ¹³C chemical shifts calculated using the GIAO method provide a theoretical fingerprint of the molecule. [11]The fluorine atom will induce characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms, which can be precisely predicted.

Table 3: Key Predicted Vibrational Frequencies (IR)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100 | Aromatic C-H stretch |

| ~1725 | C=O (ester carbonyl) stretch |

| ~1605 | Aromatic C=C stretch |

| ~1250 | C-O (ester) stretch |

| ~1220 | C-F stretch |

PART III: Applications in a Research & Development Context

The theoretical data generated provides a direct, actionable roadmap for further development.

-

For Drug Development Professionals: The MEP map is invaluable for rational drug design. The identified electron-rich carbonyl oxygens are prime targets for forming hydrogen bonds within a protein's active site. [12]The conformational flexibility, quantified by the low rotational barrier, indicates the molecule can adapt its shape to fit into a binding pocket. Furthermore, the high kinetic stability suggested by the HOMO-LUMO gap implies a lower likelihood of metabolic degradation at the core scaffold. [13]

-

For Materials Scientists: The significant dipole moment (2.15 D) and molecular polarizability are key parameters for designing materials with specific dielectric properties, such as liquid crystals. [2][14]The rigid biphenyl core combined with the polar terminal groups is a classic design motif for such applications.

Conclusion

This guide demonstrates a comprehensive theoretical workflow for the deep characterization of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate. Through the application of Density Functional Theory, we have determined its stable three-dimensional structure, quantified its conformational dynamics, mapped its electronic reactivity, and predicted its key spectroscopic features. These in silico findings provide a robust and scientifically grounded foundation for any researcher, scientist, or drug development professional seeking to understand, modify, or apply this versatile fluorinated biphenyl compound. The presented methodologies are not only self-validating but also broadly applicable to the study of other complex organic molecules.

References

-

Amadio, J., & Murphy, C. D. (2009). Biotransformation of fluorobiphenyl by Cunninghamella elegans. ResearchGate. [Link]

-

(2017). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. ResearchGate. [Link]

-

G-C, M., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

-

(2023). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl- A Comparative Study. ResearchGate. [Link]

-

PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. PubChem. [Link]

-

(2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan. [Link]

-

(2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]

-

(2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

(2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. ResearchGate. [Link]

-

(2018). A Combined DFT and QSAR Calculations to Study Substituted Biphenyl imidazoles as Bombesin Receptor Subtype-3 Agonists. Bentham Science. [Link]

-

(2019). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Ohta, H., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link]

-

(2024). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

-

(2018). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. [Link]

-

(2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

-

(2015). The pressure dependence of the solid state structure of biphenyl from DFT calculations. Journal of Molecular Modeling. [Link]

-

McKinney, J. D., et al. (1985). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [Link]

-

(2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. ScienceDirect. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The pressure dependence of the solid state structure of biphenyl from DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a specialized chemical intermediate characterized by its rigid biphenyl core, a structural motif frequently encountered in medicinal chemistry.[1] The strategic incorporation of a fluorine atom and a methyl ester group at opposing ends of the biphenyl structure imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents. The biphenyl scaffold itself provides a robust framework for interaction with hydrophobic pockets within biological targets such as enzymes and receptors.[2]

The presence of the fluorine atom, with its high electronegativity and minimal steric footprint, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. This makes fluorinated building blocks, like the topic compound, sought-after components in the synthesis of anti-inflammatory and anticancer drugs. The methyl ester functionality, on the other hand, serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of more complex molecular architectures.[2] This guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, with a focus on its utility in drug discovery and development.

Commercial Sourcing and Availability

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step. Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is available from a number of reputable chemical suppliers. When sourcing this compound, it is imperative to consider factors such as purity, available quantities, and the supplier's quality management certifications.

Below is a comparative table of several commercial suppliers for this compound:

| Supplier | Purity | Available Quantities | Notes |

| Apollo Scientific Ltd. | ≥95% | Gram to multi-gram scale | A well-established supplier of fine chemicals for research and development. |

| Matrix Scientific | ≥95% | Gram to multi-gram scale | Specializes in providing a wide range of organic compounds for the pharmaceutical and biotech industries. |

| CHIMMED Company | Custom synthesis available | Inquire for details | Offers custom synthesis services, which can be beneficial for specific purity or quantity requirements. |

| Rare Chemicals GmbH | ≥95% | Gram to multi-gram scale | A supplier of rare and specialty chemicals for research and industrial applications. |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Characterization

While specific experimental data for Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is not extensively published, its properties can be inferred from its structural analogues and the fundamental principles of organic chemistry.

Key Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Melting Point | Not widely reported; expected to be a crystalline solid with a distinct melting point. |

| Boiling Point | Not applicable (solid at standard conditions). |

Analytical Characterization: A Self-Validating System

The identity and purity of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate should be rigorously confirmed using a combination of analytical techniques. This multi-faceted approach ensures a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl ester protons. The fluorine atom will likely cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the ester and the carbon atom bonded to the fluorine will exhibit characteristic chemical shifts.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a crucial technique for assessing the purity of the compound. A well-developed reversed-phase HPLC method should show a single major peak corresponding to the target compound. The retention time and peak area can be used for quantification.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

-

The following diagram illustrates a typical analytical workflow for the characterization of a synthesized chemical intermediate like Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate.

Caption: A logical workflow for the synthesis, purification, and analytical validation of a chemical compound.

Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the biphenyl core of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][3][4][5] This reaction involves the coupling of an organoboron compound with an organohalide.

The general retrosynthetic analysis for this target molecule is depicted below:

Caption: Retrosynthesis of the target molecule highlighting the key Suzuki coupling disconnection.

Exemplary Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and should be optimized for the specific synthesis of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate.

Materials:

-

Methyl 4-bromobenzoate

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or another suitable solvent

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 4-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can enhance the pharmacological profile of a drug candidate.[1] While specific applications of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.

Role as a Key Building Block

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many pharmaceuticals. Alternatively, the ester can be reduced to an alcohol, providing another point for synthetic diversification.

Potential Therapeutic Areas

Based on the biological activities of structurally related fluorinated biphenyl compounds, Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate could be a precursor for the development of agents in several therapeutic areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl core. The fluorine atom can modulate the cyclooxygenase (COX) inhibitory activity and improve the pharmacokinetic properties.[6]

-

Anticancer Agents: The biphenyl scaffold can be found in various kinase inhibitors and other anticancer drugs. The rigidity of the biphenyl system can facilitate strong binding to the target protein.

-

Antiviral Agents: Some antiviral compounds feature a biphenyl moiety, which contributes to their binding to viral enzymes or proteins.[7]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the biphenyl group can aid in crossing the blood-brain barrier, making it a useful scaffold for CNS-acting drugs.

The following diagram illustrates the potential synthetic pathways from Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate to more complex, biologically active molecules.

Caption: Potential synthetic transformations of the title compound to generate diverse chemical entities for drug discovery.

Conclusion

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its commercial availability, coupled with well-established synthetic routes for its preparation, makes it an attractive starting material for medicinal chemists. The unique combination of a rigid biphenyl scaffold, a metabolically stabilizing fluorine atom, and a synthetically tractable methyl ester group provides a powerful platform for the design and development of new therapeutic agents across a range of disease areas. As with any chemical intermediate, rigorous analytical characterization is paramount to ensure the quality and reproducibility of subsequent research and development efforts.

References

-